molecular formula C23H20Cl3N3O3S B2836019 2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338954-96-4

2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No. B2836019
M. Wt: 524.84
InChI Key: YPOQCCHAAJMVTE-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H20Cl3N3O3S and its molecular weight is 524.84. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Properties and Photodynamic Therapy Applications

Research has demonstrated the synthesis and characterization of compounds with benzenesulfonamide groups, highlighting their potential in photodynamic therapy (PDT). For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide have shown high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer treatment through PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and tested for their antimicrobial activities, showing effectiveness against a range of bacterial strains. This includes novel Schiff bases of sulfa drugs and their metal complexes, which have been characterized and evaluated for antimicrobial properties. These studies contribute to the development of new antimicrobial agents, potentially offering alternatives for treating various infections (Alyar et al., 2018).

Enzyme Inhibition for Therapeutic Applications

Several sulfonamide derivatives have been studied for their enzyme inhibition capabilities, particularly targeting carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition can be therapeutic for conditions like glaucoma, epilepsy, and cancer. Compounds incorporating 1,3,5-triazine moieties, for example, have been identified as inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes, showing potential for the development of novel drugs (Garaj et al., 2005).

Nonlinear Optics and Material Science

The synthesis and characterization of stilbazolium derivatives for second-order nonlinear optics have been explored. These compounds, with benzenesulfonate moieties, show promise for applications in nonlinear optical and electro-optical devices due to their molecular alignment and dipole orientation within the crystalline structure. This research contributes to the advancement in materials science, particularly in developing new materials for optical technologies (Yang et al., 2005).

properties

IUPAC Name

2,4,5-trichloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O3S/c1-13-8-20-23(27-12-29(20)11-15-4-6-16(32-3)7-5-15)22(14(13)2)28-33(30,31)21-10-18(25)17(24)9-19(21)26/h4-10,12,28H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOQCCHAAJMVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

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